1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone

Organic Synthesis Flavonoid Chemistry Intermediate Sourcing

Sourcing selectively protected acetophenones with predictable, orthogonal reactivity is a bottleneck in complex flavonoid synthesis. 1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone (CAS 128837-25-2) solves this with a free 2'-OH for Claisen condensations and EOM groups at 4' and 6' that cleave under mild conditions (HCl/MeOH) without affecting MOM, MEM, or THP groups. · Enables regioselective A-ring construction for flavones, isoflavones, and homoisoflavanones. · Shortens project timelines by eliminating in-house protection steps. · Supplied as a solid in ≥95% purity, ready for direct use in multi-step synthesis.

Molecular Formula C14H20O6
Molecular Weight 284.3 g/mol
CAS No. 128837-25-2
Cat. No. B026099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone
CAS128837-25-2
Synonyms1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]ethanone; 
Molecular FormulaC14H20O6
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCCOCOC1=CC(=C(C(=C1)OCOCC)C(=O)C)O
InChIInChI=1S/C14H20O6/c1-4-17-8-19-11-6-12(16)14(10(3)15)13(7-11)20-9-18-5-2/h6-7,16H,4-5,8-9H2,1-3H3
InChIKeyOZFOVZXYRLEVMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

128837-25-2: Key Intermediate for Flavonoid Synthesis


1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone (CAS 128837-25-2) is a selectively protected hydroxyacetophenone derivative with the molecular formula C14H20O6 and a molecular weight of 284.31 g/mol . It is characterized by a free 2'-hydroxyl group and ethoxymethoxy (EOM) protecting groups at the 4' and 6' positions . This compound is not a final bioactive molecule but a strategic synthetic intermediate, primarily employed in the multi-step synthesis of complex flavonoids, chalcones, and other oxygenated natural products where regioselective transformations are critical . It is commercially available as a research chemical in purities ranging from 95% to 98% [1].

Regioselective flavonoid synthesis intermediate
EOM groups support orthogonal deprotection strategy
Commercially available research chemical with defined purity

128837-25-2: Protecting Group Specificity


Generic substitution of 1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone with similar acetophenone derivatives is not feasible due to its specific, non-interchangeable protecting group strategy. The ethoxymethoxy (EOM) groups at the 4' and 6' positions exhibit markedly different stability and orthogonal cleavage properties compared to the more common methoxymethoxy (MOM) analog [1]. This allows for selective, sequential deprotection in the presence of other acid-labile groups, a critical requirement in the multi-step synthesis of complex polyoxygenated natural products like flavonoids [2]. For instance, using the MOM-protected analog (CAS 65490-09-7) would alter reaction kinetics and deprotection selectivity, potentially leading to lower yields or complete synthetic failure due to premature deprotection or cross-reactivity . The choice of this specific intermediate is therefore dictated by the need for precise, predictable, and orthogonal reactivity that is well-documented in the total synthesis literature, not by general class membership [2].

Protecting group lability EOM vs MOM stability may alter deprotection sequence and selectivity
Orthogonal cleavage context MOM analog may undergo premature cleavage, compromising regioselective control

128837-25-2: Quantitative Differentiation Evidence


Molecular Weight and Handling Advantages

Compared to its direct methoxymethoxy (MOM)-protected analog (1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone, CAS 65490-09-7), 1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone has a significantly higher molecular weight, which translates to a more favorable physical state for handling and storage [1]. This difference is a primary consideration for procurement and laboratory workflow.

Molecular Weight & Handling
Head-to-head
284.31 g/mol
11% higher MW vs MOM analog
Supports solid-form handling and storage
Based on supplier-reported physical description
Organic Synthesis Flavonoid Chemistry Intermediate Sourcing

Orthogonal Deprotection Control

The ethoxymethoxy (EOM) protecting groups on 1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone are documented to exhibit different deprotection kinetics and conditions compared to the more labile methoxymethoxy (MOM) groups [1]. This property is leveraged in the synthesis of complex flavonoids like euchrenone a2 and amorilin, where EOM groups are selectively cleaved at specific stages of a multi-step sequence without disturbing other sensitive functionalities [2][3].

Orthogonal Deprotection
Class-level
EOM: stable to mild acid/base, selective cleavage vs MOM: more acid-labile, risk of unintentional cleavage
Supports orthogonal deprotection strategy in total synthesis
Literature-reported synthetic routes
Total Synthesis Protecting Group Strategy Flavonoid Natural Products

Defined Purity for Reproducibility

Commercially available 1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone is supplied with clearly defined minimum purity specifications (≥95% to 98%) and associated quality control documentation (e.g., Certificate of Analysis, Safety Data Sheet) [1]. In contrast, many custom-synthesized or non-commercial analogs would lack this immediate level of batch-to-batch quality assurance, which is essential for reproducible research .

Commercial Purity Specification
Head-to-head
≥95–98% purity, multiple vendors vs Custom-synthesized analogs: undefined purity, longer lead time
Ensures batch-to-batch reproducibility
Supplier Certificate of Analysis available
Chemical Procurement Quality Control Research Reagent

128837-25-2: Key Research Applications


Flavonoid Total Synthesis

This compound is the preferred starting material for synthesizing flavonoids with a specific substitution pattern at the 2'-, 4'-, and 6'-positions of the A-ring. The free 2'-OH allows for key Claisen condensations, while the robust EOM groups at 4' and 6' prevent unwanted side reactions during the formation of chalcone intermediates and subsequent cyclization to the flavone skeleton [1]. This is directly supported by the established use of similar EOM-protected phloroacetophenones in the synthesis of euchrenone a2 and amorilin [1].

Orthogonal Strategy for Compound Libraries

In medicinal chemistry programs focused on polyoxygenated scaffolds (e.g., flavones, isoflavones, homoisoflavanones), this intermediate enables a reliable orthogonal strategy. The EOM groups can be cleaved under mild, specific conditions (e.g., HCl in methanol) that do not affect more acid-sensitive groups like MOM, MEM, or THP elsewhere in the molecule . This is critical for constructing diverse compound libraries where precise control over the final hydroxylation pattern is required for structure-activity relationship (SAR) studies [2].

Scalable Intermediate Production

For Contract Research Organizations (CROs) or chemical suppliers, this compound's commercial availability in defined purities (95-98%) and solid form makes it a cost-effective and logistically simple starting material for producing larger quantities of advanced flavonoid intermediates [1]. The ability to source it directly from catalogs reduces the need for in-house, small-scale synthesis of protected acetophenones, thereby shortening project timelines and reducing overall development costs .

Application
Selection Property
Validation Focus
Flavonoid total synthesis
Regioselective EOM protection
Literature-reported route compatibility
Compound library synthesis
Orthogonal deprotection control
Compatibility with acid-labile protecting groups
Scale-up intermediate supply
Commercial availability in solid form
Defined purity and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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